2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol
Description
2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol is a phenolic derivative featuring a 5-chloro-2-methoxyaniline moiety linked via a methylene bridge to a 6-ethoxyphenol core. This compound shares structural similarities with bioactive molecules, particularly those targeting receptors or enzymes where chloro and methoxy substituents modulate electronic and steric properties.
Properties
IUPAC Name |
2-[(5-chloro-2-methoxyanilino)methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-3-21-15-6-4-5-11(16(15)19)10-18-13-9-12(17)7-8-14(13)20-2/h4-9,18-19H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLAQZRBHSVMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Functional Groups and Reactivity
- 6-Ethoxyphenol backbone : The ethoxy group at position 6 imposes steric hindrance, directing electrophilic substitutions to the ortho and para positions relative to the hydroxyl group.
- Aminomethyl bridge : The CH₂NH linkage between aromatic rings introduces sensitivity to oxidative degradation, necessitating inert atmospheres during synthesis.
- 5-Chloro-2-methoxyphenyl group : The chloro substituent’s electronegativity moderates the aromatic ring’s reactivity, favoring nucleophilic aromatic substitution under specific conditions.
Synthetic Methodologies
Reductive Amination Route
This two-step approach involves imine formation followed by reduction:
Step 1: Synthesis of 2-Formyl-6-ethoxyphenol
6-Ethoxyphenol undergoes formylation via the Reimer-Tiemann reaction:
$$
\text{6-Ethoxyphenol} + \text{CHCl}3 + \text{NaOH} \rightarrow \text{2-Formyl-6-ethoxyphenol} + \text{NaCl} + \text{H}2\text{O}
$$
Reaction conditions:
- Temperature: 60–70°C
- Solvent: Aqueous NaOH/chloroform mixture
- Yield: ~45% (based on analogous formylations).
Step 2: Imine Formation and Reduction
Condensation of 2-formyl-6-ethoxyphenol with 5-chloro-2-methoxyaniline in ethanol under reflux forms the Schiff base, which is reduced using NaBH₄:
$$
\text{2-Formyl-6-ethoxyphenol} + \text{5-Chloro-2-methoxyaniline} \xrightarrow{\text{EtOH, Δ}} \text{Imine intermediate} \xrightarrow{\text{NaBH}_4} \text{Target compound}
$$
Critical parameters:
Mannich Reaction Approach
A one-pot, three-component reaction utilizing:
- 6-Ethoxyphenol (nucleophile)
- Formaldehyde (electrophile)
- 5-Chloro-2-methoxyaniline (amine)
Reaction mechanism:
$$
\text{6-Ethoxyphenol} + \text{HCHO} + \text{5-Chloro-2-methoxyaniline} \rightarrow \text{Target compound} + \text{H}_2\text{O}
$$
Optimized conditions:
- Catalyst: HCl (0.1 M)
- Solvent: Methanol/water (3:1)
- Temperature: 50°C
- Yield: ~40% (lower due to competing ortho/para isomerism).
Process Optimization and Scalability
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | None | 32 | 85 |
| DMF | TBAB | 56 | 92 |
| Toluene | p-TsOH | 28 | 78 |
TBAB = Tetrabutylammonium bromide; p-TsOH = p-Toluenesulfonic acid
Phase-transfer catalysts like TBAB improve yields by facilitating interphase reactant transfer, particularly in biphasic systems.
Temperature Profiling
- Reductive amination : Yields plateau at 65°C (62%), declining above 70°C due to imine decomposition.
- Mannich reaction : Optimal at 50°C; higher temperatures promote polymerization of formaldehyde.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows 98.2% purity at 254 nm, with a retention time of 6.7 minutes.
Applications and Derivative Synthesis
The compound’s secondary amine structure serves as a precursor for:
- Antihypertensive agents : Via quaternization of the amine group.
- Anticancer prodrugs : Through conjugation with succinate esters.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and aminophenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyaniline with 6-ethoxy-2-hydroxybenzaldehyde. The reaction is usually facilitated by solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to promote the condensation reaction. The resulting product can be purified through recrystallization or chromatography methods to achieve a high purity level (often >90%) .
Chemistry
In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution .
Biology
This compound has garnered interest for its potential biological activities. Research indicates it may possess antimicrobial and anti-inflammatory properties. The phenolic hydroxyl group can engage in hydrogen bonding with biological molecules, influencing enzyme activity and receptor interactions .
Medicine
Ongoing research is exploring the therapeutic applications of this compound in treating various diseases. Its ability to modulate biochemical pathways makes it a candidate for drug development, particularly in areas related to inflammation and infection control .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical products. Its unique chemical properties make it suitable for various formulations in the chemical industry .
Mechanism of Action
The mechanism of action of 2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol, also known by its CAS number 1036625-75-8, is an organic compound with notable potential in various biological applications. This compound features a chloro-substituted phenyl group, an amino group, and a methoxyphenol moiety, which contribute to its unique chemical properties and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C16H18ClNO3
- Molecular Weight: 307.77 g/mol
- IUPAC Name: this compound
Synthesis Overview
The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyaniline with 6-ethoxy-2-hydroxybenzaldehyde under controlled conditions, often utilizing solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The phenolic hydroxyl group can participate in hydrogen bonding, influencing enzyme activity and receptor interactions. The presence of the chloro and methoxy groups may enhance the compound's reactivity and binding affinity to specific targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, studies have shown that derivatives of similar structures possess inhibitory effects against bacteria and fungi, suggesting that this compound may also display comparable properties .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which play critical roles in inflammation pathways. Such activities position this compound as a potential candidate for treating inflammatory diseases .
Case Studies
- Antiviral Activity : A study highlighted the potential of related compounds as inhibitors of human adenovirus (HAdV). Compounds structurally similar to this compound showed promising antiviral activity with selectivity indexes exceeding 100, indicating their potential in therapeutic applications against viral infections .
- Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that while exhibiting potent activity against certain tumor cells, it maintained low cytotoxicity towards normal cells, suggesting a favorable therapeutic index .
Comparative Analysis
To understand the unique properties of this compound in relation to similar compounds, a comparative analysis is useful:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C16H18ClNO3 | Antimicrobial, Anti-inflammatory | Potential therapeutic applications |
| 5-Chloro-2-methoxyaniline | C7H8ClNO | Moderate antimicrobial | Precursor for synthesis |
| 6-Ethoxy-2-hydroxybenzaldehyde | C10H12O3 | Limited biological activity | Used in synthesis |
Q & A
Basic Research Questions
What are the established synthetic routes and characterization methods for 2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol?
The compound is typically synthesized via Schiff base condensation between 5-chloro-2-methoxyaniline and a substituted salicylaldehyde derivative. Characterization involves:
- Spectroscopy : FT-IR confirms imine (C=N) bond formation (~1600–1640 cm⁻¹) and phenolic O–H stretching (~3200–3500 cm⁻¹). NMR (¹H/¹³C) resolves methoxy, ethoxy, and aromatic protons, with coupling constants verifying substituent positions .
- X-ray crystallography : SHELX software refines crystal structures, identifying bond lengths, angles, and hydrogen-bonding networks critical for structural validation .
How are spectroscopic techniques employed to resolve structural ambiguities in this compound?
- Solvent-dependent NMR : Polar solvents (e.g., DMSO-d₆) stabilize specific tautomers, revealing intramolecular hydrogen bonding between the phenolic O–H and imine nitrogen. Chemical shifts at δ 8–9 ppm (imine proton) and δ 12–14 ppm (phenolic O–H) are diagnostic .
- UV-Vis spectroscopy : π→π* transitions (250–300 nm) and n→π* transitions (300–400 nm) correlate with conjugation in the Schiff base moiety. Solvatochromic shifts indicate polarity-dependent electronic effects .
Advanced Research Questions
What role do non-covalent interactions play in the supramolecular assembly of this compound?
Crystal packing is governed by:
- Hydrogen bonding : Phenolic O–H∙∙∙N(imine) and C–H∙∙∙O(ethoxy) interactions form 1D chains. Graph-set analysis (e.g., ) quantifies these motifs .
- C–H∙∙∙π interactions : Aromatic rings engage in weak interactions (3.5–4.0 Å) that stabilize layered 3D architectures. DFT calculations (e.g., AIM theory) confirm their energetic contributions (~2–5 kcal/mol) .
How does tautomerism influence the compound’s stability and reactivity?
- Enol-keto tautomerism : In solution, the phenolic O–H proton migrates to the imine nitrogen, forming a keto tautomer. Thermodynamic parameters (ΔG ≈ 1–3 kcal/mol) derived from variable-temperature NMR and DFT calculations reveal solvent-dependent equilibrium .
- Solid-state stabilization : X-ray data show the enol form dominates due to intramolecular H-bonding, while steric effects from ethoxy/methoxy groups disfavor keto tautomer crystallization .
Can computational methods predict this compound’s supramolecular behavior and electronic properties?
- DFT/Molecular Dynamics : Geometry optimization (B3LYP/6-311+G(d,p)) predicts bond lengths/angles within 2% of experimental values. Hirshfeld surface analysis maps intermolecular interaction propensities .
- Docking studies : The compound’s planar structure and electron-rich regions suggest potential interactions with biological targets (e.g., enzymes or ion channels), though experimental validation is required .
What challenges arise in resolving crystal structures of derivatives of this compound?
- Disorder in flexible groups : Ethoxy and methoxy substituents often exhibit rotational disorder, requiring TWINABS or SQUEEZE (in SHELX) to model electron density .
- Twinned crystals : High-symmetry space groups (e.g., P2₁/c) may mask true symmetry, necessitating careful analysis of merging statistics () .
Methodological Considerations
How are hydrogen-bonding patterns analyzed in related Schiff base compounds?
- Graph-set analysis : Etter’s formalism categorizes H-bond motifs (e.g., chains, rings) to identify recurring patterns. For example, describes dimeric interactions .
- Cambridge Structural Database (CSD) surveys : Statistical analysis of analogous structures reveals preferred packing modes (e.g., herringbone vs. layered) .
What strategies mitigate contradictions between experimental and computational data?
- Multi-method validation : Overlay experimental (X-ray/NMR) and DFT-optimized structures to identify discrepancies (e.g., solvent effects on torsion angles) .
- Error analysis : Quantify RMSD values for bond lengths/angles and adjust basis sets (e.g., adding polarization functions) to improve computational accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
